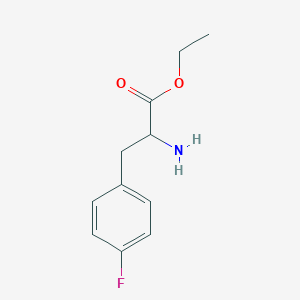

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

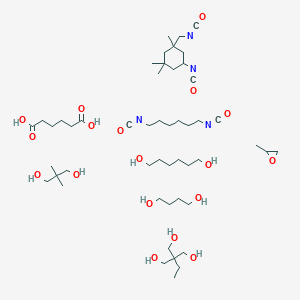

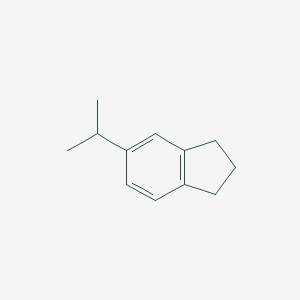

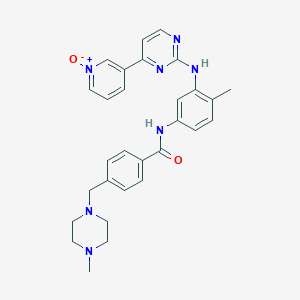

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is a chemical compound that contains 37 atoms in total, including 18 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Fluorine atom . It is also known as Ethyl (4-fluorobenzoyl)acetate .

Synthesis Analysis

Ethyl (4-fluorobenzoyl)acetate is used as a reactant in various chemical reactions. It has been used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments . It has also been used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .Molecular Structure Analysis

The molecular structure of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate consists of 38 bonds in total, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .Chemical Reactions Analysis

As a reactant, ethyl (4-fluorobenzoyl)acetate has been used in oxidative cross-coupling with indoles via dioxygen activation, cyclization of keto esters for the synthesis of pyrones, Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives, and Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .Physical And Chemical Properties Analysis

Ethyl (4-fluorobenzoyl)acetate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) . The molecular formula is FC6H4COCH2CO2C2H5 .Mecanismo De Acción

While specific information on the mechanism of action of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate was not found, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

While specific safety data for ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate was not found, similar compounds like 2-Bromo-4`-fluoroacetophenone are known to cause severe skin burns and eye damage. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The potential applications of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate and similar compounds in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury are promising areas for future research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic benefits.

Propiedades

IUPAC Name |

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFBCJJCMLRNIG-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)

![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)